molecular formula C19H16N2O4 B5741036 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide

Cat. No.: B5741036
M. Wt: 336.3 g/mol
InChI Key: QDQONIOABADVRM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide is a synthetic organic compound that features a benzodioxole moiety and an indole derivative. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Derivative Synthesis: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

    Coupling Reaction: The benzodioxole and indole derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions could target the formyl group, converting it to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzodioxole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-methanol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and benzodioxole moieties can interact with various enzymes, receptors, or DNA, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(3-indolyl)acetamide: Lacks the formyl group, potentially altering its reactivity and biological activity.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylindol-1-yl)acetamide: Contains a methyl group instead of a formyl group, which may affect its chemical properties and interactions.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide is unique due to the presence of both the benzodioxole and formyl-indole moieties, which can confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-11-14-9-21(16-4-2-1-3-15(14)16)10-19(23)20-8-13-5-6-17-18(7-13)25-12-24-17/h1-7,9,11H,8,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQONIOABADVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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